2-Oxo-2,3-dihydro-1,3-thiazol-4-yl acetate
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Overview
Description
2(3H)-Thiazolone, 4-(acetyloxy)- is a heterocyclic compound featuring a thiazolone ring with an acetyloxy substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiazolone, 4-(acetyloxy)- typically involves the acylation of 2(3H)-thiazolone. One common method is the reaction of 2(3H)-thiazolone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 2(3H)-Thiazolone, 4-(acetyloxy)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Thiazolone, 4-(acetyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives.
Scientific Research Applications
2(3H)-Thiazolone, 4-(acetyloxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2(3H)-Thiazolone, 4-(acetyloxy)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The acetyloxy group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Thiazolone: Lacks the acetyloxy group, resulting in different reactivity and properties.
4-Hydroxy-2(3H)-Thiazolone: Contains a hydroxy group instead of an acetyloxy group, leading to different chemical behavior.
2(3H)-Thiazolidinone: Features a saturated ring, which affects its chemical reactivity.
Uniqueness
2(3H)-Thiazolone, 4-(acetyloxy)- is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2-oxo-3H-1,3-thiazol-4-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-3(7)9-4-2-10-5(8)6-4/h2H,1H3,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKHTBXBSZGCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CSC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60489837 |
Source
|
Record name | 2-Oxo-2,3-dihydro-1,3-thiazol-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60489837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62581-01-5 |
Source
|
Record name | 2-Oxo-2,3-dihydro-1,3-thiazol-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60489837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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